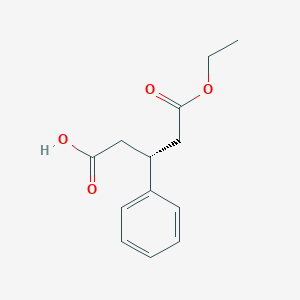
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Phenylglutaric acid 1-ethyl ester is an organic compound belonging to the ester family. Esters are characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is a derivative of 3-phenylglutaric acid, where the carboxylic acid group is esterified with ethanol. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenylglutaric acid 1-ethyl ester can be achieved through the esterification of ®-3-Phenylglutaric acid with ethanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-3-Phenylglutaric acid 1-ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
®-3-Phenylglutaric acid 1-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-3-Phenylglutaric acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: ®-3-Phenylglutaric acid and ethanol.
Reduction: ®-3-Phenylglutaric acid 1-ethyl alcohol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
®-3-Phenylglutaric acid 1-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of ®-3-Phenylglutaric acid 1-ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active ®-3-Phenylglutaric acid, which can then participate in various biochemical pathways. The phenyl group in the molecule may also contribute to its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
(S)-3-Phenylglutaric acid 1-ethyl ester: The enantiomer of ®-3-Phenylglutaric acid 1-ethyl ester with different optical activity.
3-Phenylglutaric acid methyl ester: An ester derivative with a methyl group instead of an ethyl group.
3-Phenylglutaric acid: The parent compound without esterification.
Uniqueness
®-3-Phenylglutaric acid 1-ethyl ester is unique due to its specific ®-configuration, which imparts distinct optical activity and potential biological activity. The ethyl ester group also provides different physicochemical properties compared to other ester derivatives, influencing its solubility, reactivity, and interaction with molecular targets.
特性
CAS番号 |
140863-09-8 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/t11-/m1/s1 |
InChIキー |
YRTMKJSCLUJGPA-LLVKDONJSA-N |
SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
異性体SMILES |
CCOC(=O)C[C@@H](CC(=O)O)C1=CC=CC=C1 |
正規SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
同義語 |
Pentanedioic acid, 3-phenyl-, monoethyl ester, (3R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















